molecular formula C6H9NO3 B8750578 2-Acetamidobut-3-enoic acid

2-Acetamidobut-3-enoic acid

Cat. No.: B8750578
M. Wt: 143.14 g/mol
InChI Key: NNVCNLNYKRVMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamidobut-3-enoic acid is an organic compound with the molecular formula C₆H₉NO₃ It is a derivative of butenoic acid, featuring an acetamido group attached to the second carbon atom of the butenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetamidobut-3-enoic acid can be synthesized through several methods. One common approach involves the reaction of butenoic acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The product is then purified through recrystallization or chromatography to obtain high purity this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where butenoic acid and acetic anhydride are mixed in precise stoichiometric ratios. The reaction is monitored and controlled to ensure optimal yield and purity. Post-reaction, the mixture is subjected to distillation and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidobut-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetamidobut-3-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetamidobut-3-enoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond in the butenoic acid chain can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 2-Acetamidobut-3-enoic acid is unique due to the presence of both the acetamido group and the double bond in the butenoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

2-acetamidobut-3-enoic acid

InChI

InChI=1S/C6H9NO3/c1-3-5(6(9)10)7-4(2)8/h3,5H,1H2,2H3,(H,7,8)(H,9,10)

InChI Key

NNVCNLNYKRVMQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C=C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic anhydride (2.50 g, 24.50 mmol) was added slowly into a cooled (-10° C.) solution of vinyl glycine (2.20 g, 21.78 mmol) in AcOH (100 mL). The mixture was stirred at this temperature (30 min) and then at room temperature (3 h). The solution was concentrated repeatedly from H2O. The residue was dissolved in absolute EtOH (200 mL) and then decolorized (norit, 60° C.), and filtered. The filtrate was concentrated in vacuo, and the residue was triturated with Et2O to give 1.70 g (55%) of the desired product as a low melting yellow solid: 1H NMR (DMSO-d6) δ 1.87 (s, C(O)CH3), 4.75 (dd, J=6.2, 7.5 Hz, α-CH), 5.13-5.27 (m, CH=CH2), 5.84-5.96 (m, CH=CH2), 8.24 (d, J=7.5 Hz, NH).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
55%

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